N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(3-methoxyphenyl)ethanamine
Overview
Description
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that have been studied for their anticancer activities . They are part of a larger group of azole heterocycles, which also include imidazoles and oxazoles . Chalcones, on the other hand, are aromatic ketones that form the central core for a variety of important biological compounds .
Synthesis Analysis
Imidazo[2,1-b]thiazoles can be synthesized through various methods . One such method involves the alkylation of imidazole with 1,3-dibromopropane to form N-alkylazolium bromide, which then reacts with KSCN to produce a thiocyanate derivative. Treatment of this derivative with 10 mol % NaOH in acetonitrile leads to the target product .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Future Directions
The future directions in the research of imidazo[2,1-b]thiazoles and chalcones involve designing new anticancer drugs that will be more selective for cancer cells, and thus have lesser side effects . Additionally, these compounds are being actively studied as electroluminescent materials for OLED devices .
Properties
IUPAC Name |
azocan-1-yl-[5-[[2-(3-methoxyphenyl)ethylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-29-19-9-7-8-18(16-19)10-11-24-17-20-21(25-23-27(20)14-15-30-23)22(28)26-12-5-3-2-4-6-13-26/h7-9,14-16,24H,2-6,10-13,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCOAFBUCYLHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=C(N=C3N2C=CS3)C(=O)N4CCCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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